![molecular formula C14H11F3N6O2 B2555659 2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone CAS No. 478248-70-3](/img/structure/B2555659.png)
2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of NMR and MS analysis1. The progress of the reaction is usually monitored by TLC2.Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is typically established by NMR and MS analysis1. The triazole and phenyl rings are nearly perpendicular to each other3.
Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives often involve the use of various organic azides2. The reaction mixture is usually diluted with ice-cold water2.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined by various methods. For example, the melting point can be determined4, and the 1H NMR and 13C NMR spectra can be obtained4.
Scientific Research Applications
Synthesis and Biological Evaluation
Triazole derivatives, including 2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone, have been extensively studied for their potential in various biological applications due to their structural versatility and range of biological activities. Recent patents and literature have highlighted their significance in developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The preparation of these derivatives focuses on efficient, green chemistry approaches to address current challenges in drug development and sustainability (Ferreira et al., 2013).
Applications in Proton-Conducting Membranes
1,2,4-Triazole derivatives have shown promise in the development of proton-conducting membranes for fuel cell applications. Their incorporation into composite polymer materials enhances thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions, making them suitable for high-temperature fuel cell operations. This application underscores the compound's role in advancing renewable energy technologies (Prozorova & Pozdnyakov, 2023).
Chemical Synthesis and Drug Discovery
The synthesis of 1,2,4-triazole derivatives, including complex scaffolds like 2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone, has been a focal point in drug discovery due to their broad spectrum of biological activities. Innovative synthetic routes and methodologies have been developed to enhance the drug-like properties of these compounds, highlighting their potential in creating new therapeutic agents (Kaushik et al., 2019).
Antimicrobial and Antibacterial Properties
The antimicrobial and antibacterial efficacy of 1,2,4-triazole derivatives against various pathogens, including resistant strains, has been documented. These compounds have been identified as potential candidates for addressing the increasing challenge of antibiotic resistance, offering a pathway to novel anti-infective therapies (Li & Zhang, 2021).
Eco-friendly Synthesis Approaches
Recent advancements in the eco-friendly synthesis of 1,2,4-triazole derivatives emphasize the importance of sustainable chemical practices in the pharmaceutical industry. These approaches aim to minimize environmental impact while maintaining high yields and efficiency in drug synthesis, reflecting a commitment to green chemistry principles (de Souza et al., 2019).
Corrosion Inhibition for Metal Surfaces
The application of 1,2,3-triazole derivatives as corrosion inhibitors demonstrates their versatility beyond pharmaceuticals. These compounds provide efficient protection for metals and alloys in aggressive environments, contributing to the longevity of materials used in various industrial applications (Hrimla et al., 2021).
Safety And Hazards
Future Directions
1,2,4-Triazole derivatives have shown promise in the field of medicinal chemistry, particularly as potential anticancer agents1. Future research may focus on optimizing these compounds to develop more selective and potent anticancer molecules1.
Please note that the information provided is based on the structural components of the compound and may not fully apply to the specific compound you mentioned. For more accurate information, further research and analysis would be needed.
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O2/c1-9(23-8-18-7-19-23)13(24)12-6-22(21-20-12)10-2-4-11(5-3-10)25-14(15,16)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDADETGESHJOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC(F)(F)F)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

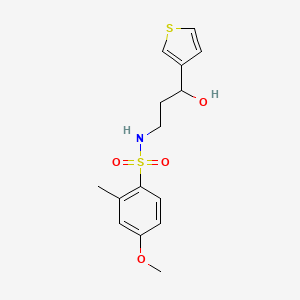
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B2555577.png)
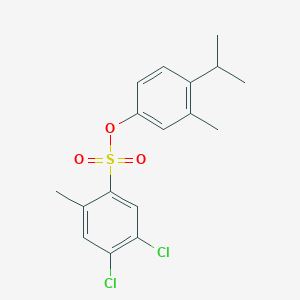
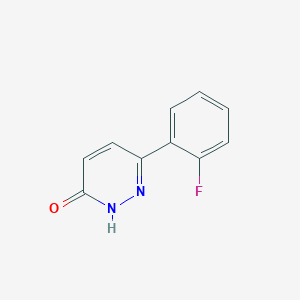
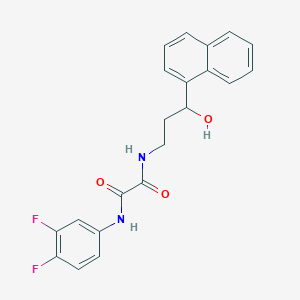
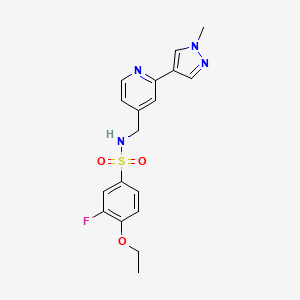
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2555587.png)
![3-methyl-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2555589.png)
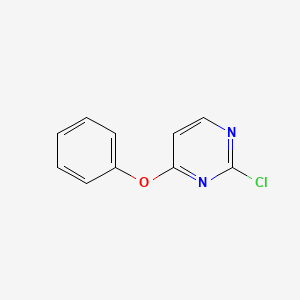
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B2555592.png)
![N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B2555593.png)
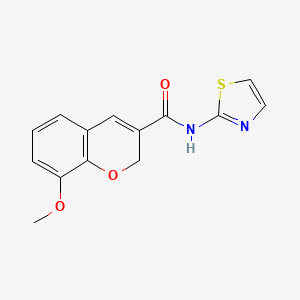
![7-(3-(Benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2555598.png)
![4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2555599.png)